(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

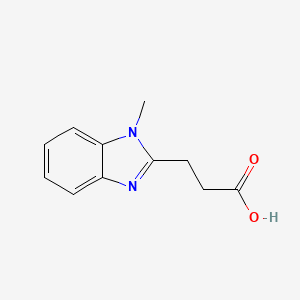

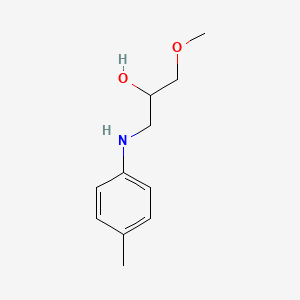

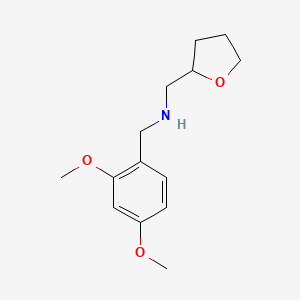

The compound (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical structure that suggests the presence of a fluorine atom attached to a benzyl group, which is further linked to a morpholine ring through a propyl chain. This structure indicates that the compound could exhibit interesting chemical and physical properties due to the presence of the electron-withdrawing fluorine atom and the versatile morpholine ring.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, they do provide insights into related synthetic methods that could be adapted for its synthesis. For instance, the synthesis of fluorophore compounds with a morpholine fragment is described, where a combination of benzotriazole UV absorber and HALS units are used to create a stable fluorescent molecule . Similarly, the synthesis of a morpholino-indazole compound is achieved through condensation and cyclization reactions . These methods suggest that the synthesis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine could involve a multi-step process including the formation of the morpholine ring, introduction of the fluorine atom, and the attachment of the benzyl group.

Molecular Structure Analysis

The molecular structure of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine can be inferred to some extent from the related compounds discussed in the papers. The crystal structure of a morpholino-indazole compound is detailed, providing information on the spatial arrangement and potential interactions within the molecule . Although the exact structure of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is not provided, it is likely to have a similar complex geometry that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, but they do mention the photostability of fluorophore compounds containing morpholine and benzotriazole units . This suggests that the compound may also exhibit stability under light exposure, which could be beneficial for applications that require photostable materials. Additionally, the presence of the fluorine atom could affect the compound's reactivity, potentially making it a good candidate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine are not explicitly discussed in the provided papers. However, the synthesis of similar compounds with fluorine atoms and morpholine rings indicates that such a compound would likely have distinct properties due to the electron-withdrawing effect of the fluorine and the basicity of the morpholine ring . These properties could include a high degree of lipophilicity, potential biological activity, and unique absorption or emission characteristics in the case of fluorescent applications.

科学的研究の応用

Synthesis and Structural Analysis

- Compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized via condensation and amination processes, and its crystal structure was determined. The compound demonstrated inhibition of cancer cell proliferation (Hao et al., 2017).

- (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one was synthesized, an isomer of flumorph, used as a fungicide. The molecule adopts a Z configuration about the C=C double bond, with a notable dihedral angle between benzene rings (Chai & Liu, 2011).

- 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was synthesized, its crystal belonging to the monoclinic system. It exhibited significant inhibition of cancer cell proliferation (Lu et al., 2017).

Antitumor and Antimicrobial Activities

- 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).

- A series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized and displayed moderate antibacterial and antifungal activities (Patil et al., 2011).

- Compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized and exhibited inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

特性

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQXTSWVRPLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)